
1-(3-Methoxyphenoxy)-2-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methoxyphenoxy)-2-methylbenzene is an organic compound characterized by a benzene ring substituted with a methoxyphenoxy group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxyphenoxy)-2-methylbenzene typically involves the reaction of 3-methoxyphenol with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification processes such as distillation or recrystallization are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Methoxyphenoxy)-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The aromatic ring can undergo reduction reactions to form cyclohexane derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenation using bromine (Br2) or nitration using nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).
Major Products:
Oxidation: Formation of 3-methoxyphenol derivatives.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-Methoxyphenoxy)-2-methylbenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3-Methoxyphenoxy)-2-methylbenzene involves its interaction with specific molecular targets and pathways. For instance, its methoxy group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. Additionally, the compound’s aromatic structure allows it to interact with enzymes and receptors, potentially modulating their activity .
Vergleich Mit ähnlichen Verbindungen
1-(3-Methoxyphenyl)-3-naphthalen-1-yl-propenone: Shares a methoxyphenyl group but differs in the presence of a naphthalenyl group.
Indole Derivatives: Contain an indole nucleus and exhibit diverse biological activities.
Uniqueness: 1-(3-Methoxyphenoxy)-2-methylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C14H14O2 |
|---|---|
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
1-methoxy-3-(2-methylphenoxy)benzene |
InChI |
InChI=1S/C14H14O2/c1-11-6-3-4-9-14(11)16-13-8-5-7-12(10-13)15-2/h3-10H,1-2H3 |
InChI-Schlüssel |
GTFZCDVIRUQDED-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1OC2=CC=CC(=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


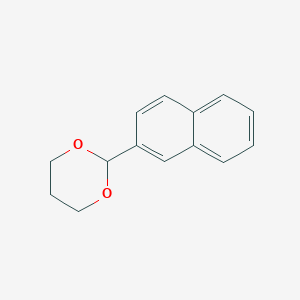

![7-(4-Methylpiperazin-1-YL)imidazo[1,2-A]pyridine](/img/structure/B11891544.png)
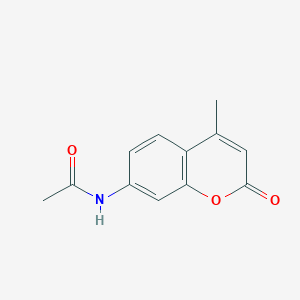
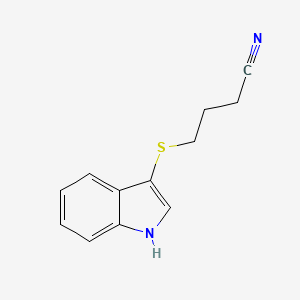



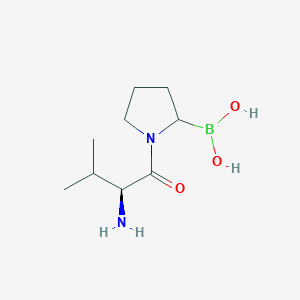

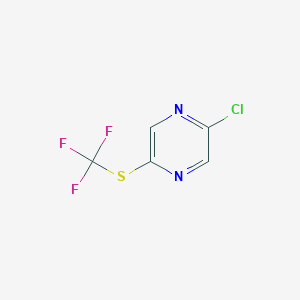

![3H-Cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B11891606.png)

